molecular formula C7H12O3 B13082657 3-(Hydroxymethyl)oxane-3-carbaldehyde

3-(Hydroxymethyl)oxane-3-carbaldehyde

Cat. No.: B13082657
M. Wt: 144.17 g/mol
InChI Key: KFKISUQURAEKMN-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)oxane-3-carbaldehyde is an organic compound with the molecular formula C7H12O3 It is characterized by the presence of an oxane ring substituted with a hydroxymethyl group and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxymethyl)oxane-3-carbaldehyde typically involves the reaction of oxane derivatives with formaldehyde under controlled conditions. One common method is the cationic ring-opening polymerization of oxetane derivatives, which can be initiated using sulfonium salt initiators . The reaction conditions, such as temperature and the presence of core molecules like trimethylolpropane, can significantly influence the degree of branching and the yield of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale polymerization processes, where the reaction parameters are optimized for maximum yield and purity. The use of high-quality reagents and precise control of reaction conditions are crucial for the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 3-(Hydroxymethyl)oxane-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form primary alcohols.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines and thiols can react with the hydroxymethyl group under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Various substituted oxane derivatives.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)oxane-3-carbaldehyde involves its ability to undergo various chemical transformations. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The hydroxymethyl group can also participate in reactions, contributing to the compound’s versatility in chemical synthesis .

Comparison with Similar Compounds

    3-(Hydroxymethyl)oxetane: Similar in structure but with a smaller ring size.

    3-(Hydroxymethyl)tetrahydrofuran: Another cyclic ether with a hydroxymethyl group.

Uniqueness: 3-(Hydroxymethyl)oxane-3-carbaldehyde is unique due to its specific ring size and the presence of both a hydroxymethyl and an aldehyde group. This combination of functional groups provides distinct reactivity and makes it a valuable compound in various chemical and industrial applications .

Properties

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

3-(hydroxymethyl)oxane-3-carbaldehyde

InChI

InChI=1S/C7H12O3/c8-4-7(5-9)2-1-3-10-6-7/h4,9H,1-3,5-6H2

InChI Key

KFKISUQURAEKMN-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)(CO)C=O

Origin of Product

United States

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